N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 298146 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of NSC 298146 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions.
Intermediate Formation: The intermediate compounds are isolated and purified through techniques such as crystallization or distillation.
Final Synthesis: The final product, NSC 298146, is obtained through a final reaction step, which may involve additional reagents and specific reaction conditions.
Industrial production methods for NSC 298146 are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
NSC 298146 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 298146 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific solvents, temperature control, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 298146 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: NSC 298146 is investigated for its potential use in drug development and as a treatment for various diseases.
Industry: The compound is used in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of NSC 298146 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their function, and triggering a cascade of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
NSC 298146 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 36586: Studied for its potential therapeutic applications.
NSC 125973: Another compound with similar properties but different applications.
NSC 298146 stands out due to its specific reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
19044-84-9 |
---|---|
Molecular Formula |
C13H11N3O6S |
Molecular Weight |
337.31 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11N3O6S/c1-9-2-5-11(6-3-9)23(21,22)14-12-7-4-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |
InChI Key |
BSMGLWLOVYYCNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.